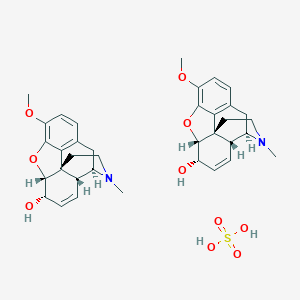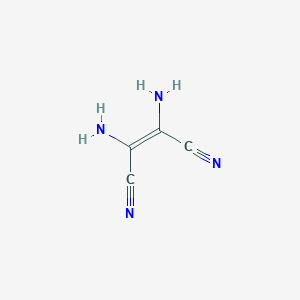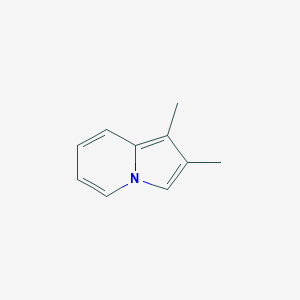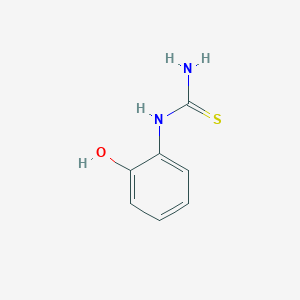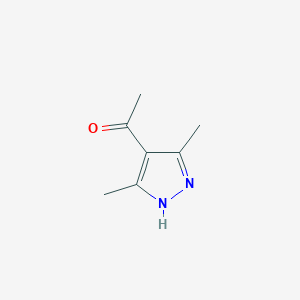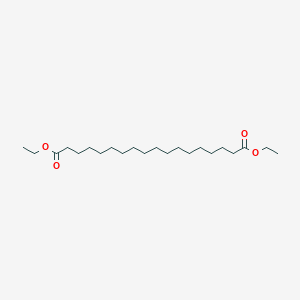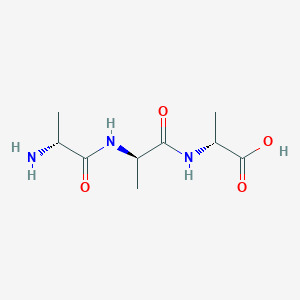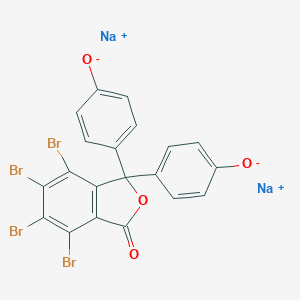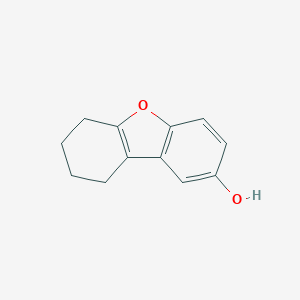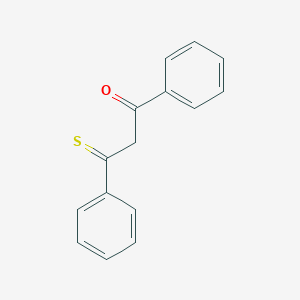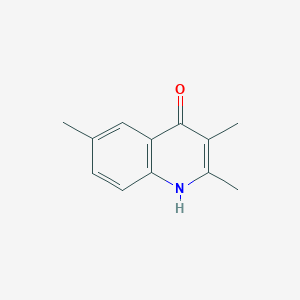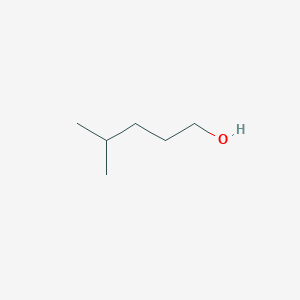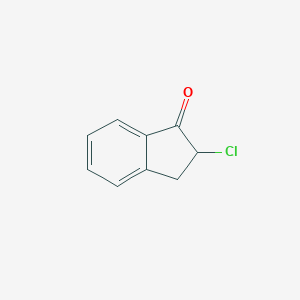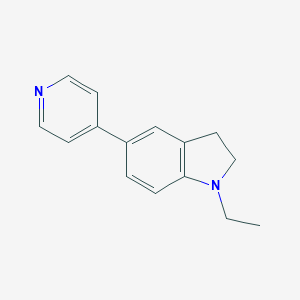
1-Ethyl-5-(4-pyridinyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-(4-pyridinyl)indoline, commonly known as Ethylphenidate, is a psychoactive drug that belongs to the class of stimulants. It is a derivative of methylphenidate and has similar effects on the central nervous system. Ethylphenidate has gained popularity in recent years due to its use as a research chemical. It is commonly used in scientific research to study the mechanisms of action of stimulants and their effects on the brain.
作用机制
The exact mechanism of action of Ethylphenidate is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. This results in increased alertness, focus, and energy. Ethylphenidate also blocks the reuptake of these neurotransmitters, which prolongs their effects.
生化和生理效应
Ethylphenidate has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. Ethylphenidate can also cause changes in mood, such as increased feelings of euphoria and confidence.
实验室实验的优点和局限性
One advantage of using Ethylphenidate in lab experiments is that it is a potent stimulant that produces reliable effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using Ethylphenidate is that it is a psychoactive drug that can have effects on behavior and cognition. This can make it difficult to control for these variables in experiments.
未来方向
There are a number of future directions for research on Ethylphenidate. One area of interest is the development of new derivatives of Ethylphenidate that have different effects on the brain. Another area of interest is the investigation of the long-term effects of Ethylphenidate use, both in terms of its effects on the brain and its potential for addiction. Finally, there is a need for more research on the use of Ethylphenidate as a therapeutic agent, particularly in the treatment of attention deficit hyperactivity disorder (ADHD).
合成方法
The synthesis of Ethylphenidate involves the reaction of methylphenidate with ethanol. This reaction is typically carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.
科学研究应用
Ethylphenidate is commonly used in scientific research to study the mechanisms of action of stimulants. It is used to investigate the effects of stimulants on the central nervous system, including their effects on neurotransmitter systems such as dopamine and norepinephrine. Ethylphenidate is also used to study the effects of stimulants on behavior, cognition, and memory.
属性
CAS 编号 |
1453-85-6 |
|---|---|
产品名称 |
1-Ethyl-5-(4-pyridinyl)indoline |
分子式 |
C15H16N2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
1-ethyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-17-10-7-14-11-13(3-4-15(14)17)12-5-8-16-9-6-12/h3-6,8-9,11H,2,7,10H2,1H3 |
InChI 键 |
KZECPKKDZONXLR-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
规范 SMILES |
CCN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
